molecular formula C12H11FN2O2S B13651042 2-Amino-N-(4-fluorophenyl)benzenesulfonamide

2-Amino-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B13651042
M. Wt: 266.29 g/mol
InChI Key: XWFYXMJBXKIMBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-fluorophenyl)benzenesulfonamide can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-Amino-N-(4-fluorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, which can lead to changes in cellular processes. For example, it may inhibit carbonic anhydrase, affecting pH regulation in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(4-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research applications .

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

2-amino-N-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H11FN2O2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H,14H2

InChI Key

XWFYXMJBXKIMBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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